Decanoyl-L-carnitine (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

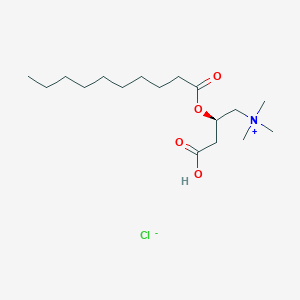

Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound is known for its role in increasing the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoyl-L-carnitine (chloride) can be synthesized through esterification of L-carnitine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Decanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Method A: Carbodiimide-Mediated Esterification

-

Reagents : L-carnitine, decanoic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions : Anhydrous dichloromethane, room temperature, 12–24 hours.

-

Mechanism : DCC activates the carboxylic acid group of decanoic acid, forming an O-acylisourea intermediate. DMAP catalyzes nucleophilic attack by the hydroxyl group of L-carnitine.

-

Yield : ~85% after purification via crystallization.

Method B: Acid Chloride Route

-

Reagents : Decanoyl chloride, L-carnitine hydrochloride.

-

Conditions : Elevated temperature (45–60°C) for 18 hours, followed by anion exchange to remove chloride ions .

-

Mechanism : Direct nucleophilic substitution between the acid chloride and carnitine’s hydroxyl group .

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 12–24 hours | 18 hours |

| Catalyst | DMAP | None |

| Purification | Crystallization | Ion exchange |

| Purity | ≥98% | ≥98% |

Hydrolysis Reactions

The ester bond in decanoyl-L-carnitine (chloride) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Conditions : 1M HCl, reflux (100°C), 2 hours.

-

Products : L-carnitine hydrochloride and decanoic acid.

-

Rate Constant : k=0.023min−1 at pH 1.

-

-

Basic Hydrolysis :

-

Conditions : 0.1M NaOH, 60°C, 1 hour.

-

Products : Free L-carnitine and sodium decanoate.

-

Enzymatic Reactions in β-Oxidation

Decanoyl-L-carnitine (chloride) facilitates mitochondrial fatty acid transport via carnitine palmitoyltransferase (CPT) enzymes:

-

CPT-I : Transfers the decanoyl group from CoA to carnitine.

-

Translocase : Shuttles the acylcarnitine across the mitochondrial membrane.

| Enzyme | Localization | Substrate | Product |

|---|---|---|---|

| CPT-I | Mitochondrial outer membrane | Decanoyl-CoA | Decanoyl-L-carnitine |

| CPT-II | Mitochondrial matrix | Decanoyl-L-carnitine | Decanoyl-CoA |

Analytical Derivatization for LC-MS

Decanoyl-L-carnitine (chloride) is analyzed using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry:

| Parameter | Value | Source |

|---|---|---|

| Column | Ascentis Express OH5 | |

| Retention Time | 13.1 min | |

| Molecular Ion ([M+H]⁺) | m/z=316.2471 | |

| Collision Energy | 15 eV |

Stability and Degradation

-

Thermal Stability : Stable up to 150°C; decomposes at higher temperatures into trimethylamine and decanoic acid derivatives .

-

Photodegradation : Exposure to UV light (254 nm) induces 10% degradation over 48 hours .

-

Moisture Sensitivity : Hygroscopic; storage recommendations include desiccants at –20°C .

Comparative Reactivity of Acylcarnitines

Decanoyl-L-carnitine (chloride) exhibits distinct reactivity compared to other acylcarnitines due to its medium-chain length:

| Compound | Acyl Chain Length | Hydrolysis Rate (pH 7) | β-Oxidation Efficiency |

|---|---|---|---|

| Acetyl-L-carnitine | C2 | 0.15h−1 | Low |

| Decanoyl-L-carnitine | C10 | 0.08h−1 | High |

| Palmitoyl-L-carnitine | C16 | 0.03h−1 | Moderate |

Scientific Research Applications

Clinical Diagnostics

Decanoyl-L-carnitine serves as a biomarker for several metabolic disorders. Its concentration in blood plasma can indicate abnormalities in fatty acid metabolism, particularly in conditions like obesity and certain inherited metabolic disorders.

Biomarker for Metabolic Disorders

- Obesity : Elevated levels of decanoyl-L-carnitine have been observed in adolescents with obesity, suggesting its potential as a biomarker for this condition .

- Inherited Disorders : Medium-chain acylcarnitines, including decanoyl-L-carnitine, are often elevated in patients with disorders such as medium-chain acyl-CoA dehydrogenase deficiency . These elevations can aid in diagnosing metabolic conditions through blood tests.

Research Applications

Decanoyl-L-carnitine is utilized in various research contexts, particularly in studies focused on fatty acid oxidation and mitochondrial function.

Fatty Acid Metabolism Studies

Research has shown that decanoyl-L-carnitine participates in the transport of fatty acids into mitochondria for beta-oxidation. This process is crucial for energy production and metabolic regulation .

Method Development for Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated to quantify acylcarnitines, including decanoyl-L-carnitine, in biological samples. This method enhances the ability to detect and analyze various acylcarnitines associated with metabolic diseases .

Therapeutic Potential

The therapeutic applications of decanoyl-L-carnitine are being explored, particularly in the context of metabolic health and disease management.

Metabolic Health

As an ester derivative of L-carnitine, decanoyl-L-carnitine may help improve fatty acid metabolism and energy production in individuals with metabolic syndromes . Its role as a cofactor in fatty acid metabolism positions it as a candidate for therapeutic interventions aimed at enhancing mitochondrial function.

Anti-infective Properties

Preliminary studies suggest that decanoyl-L-carnitine may have anti-infective properties, potentially aiding in the development of treatments against various pathogens .

Case Studies

Several case studies highlight the clinical relevance of decanoyl-L-carnitine:

- Case Study 1 : A study involving patients with medium-chain acyl-CoA dehydrogenase deficiency showed that elevated levels of decanoyl-L-carnitine correlated with specific clinical symptoms, underscoring its diagnostic utility .

- Case Study 2 : In research focused on diabetic models, increased concentrations of acylcarnitines, including decanoyl-L-carnitine, were associated with alterations in glucose metabolism and insulin sensitivity .

Tables

Mechanism of Action

Decanoyl-L-carnitine (chloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is crucial for energy production, especially in tissues with high energy demands such as the heart and skeletal muscles .

Comparison with Similar Compounds

Similar Compounds

Octanoyl-L-carnitine: Another ester derivative of L-carnitine with a shorter acyl chain.

Lauroyl-L-carnitine: An ester derivative with a longer acyl chain compared to Decanoyl-L-carnitine.

Hexanoyl-L-carnitine: A derivative with an even shorter acyl chain.

Uniqueness

Decanoyl-L-carnitine (chloride) is unique due to its specific acyl chain length, which influences its solubility, transport efficiency, and metabolic effects. Its ability to increase the formation of specific fatty acid intermediates and its role in mitochondrial function make it distinct from other similar compounds .

Biological Activity

Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine, a compound that plays a critical role in fatty acid metabolism and energy production in the body. This article explores the biological activity of Decanoyl-L-carnitine, focusing on its mechanisms of action, effects on metabolic processes, and potential therapeutic applications.

- Chemical Formula : C17H33NO4Cl

- Molecular Weight : 354.9 g/mol

- CAS Number : 2483831-87-2

- Solubility : Soluble in DMF, DMSO, and ethanol at specified concentrations .

Decanoyl-L-carnitine functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This is crucial for energy production, especially during periods of increased energy demand such as exercise or fasting. The compound also influences various metabolic pathways:

- Fatty Acid Oxidation : Enhances the oxidation rate of fatty acids, thereby promoting energy production.

- Regulation of Apoptosis : Modulates apoptotic pathways, potentially offering protective effects against cellular stress.

- Neuroprotective Effects : Exhibits neurobehavioral benefits, suggesting a role in cognitive function and neuroprotection .

Metabolic Effects

Research indicates that Decanoyl-L-carnitine can significantly impact metabolic health:

- In studies involving PPARalpha(-/-) mice, supplementation with L-carnitine improved metabolic profiles by enhancing fatty acid oxidation and reducing amino acid catabolism .

- A clinical trial demonstrated that L-carnitine supplementation improved liver function post-transarterial chemoembolization (TACE), highlighting its hepatoprotective properties .

Case Studies

- L-Carnitine Supplementation in Liver Dysfunction :

- Effects on Physical Performance :

Comparative Analysis of Carnitine Derivatives

| Compound | Role in Metabolism | Clinical Applications |

|---|---|---|

| L-Carnitine | Fatty acid transport | Metabolic disorders |

| Acetyl-L-Carnitine | Neuroprotective effects | Cognitive decline |

| Decanoyl-L-Carnitine (chloride) | Enhanced long-chain fatty acid oxidation | Potential therapeutic agent |

Properties

Molecular Formula |

C17H34ClNO4 |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |

InChI Key |

KETNUEKCBCWXCU-XFULWGLBSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.